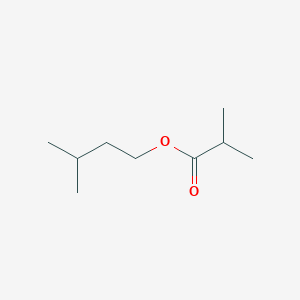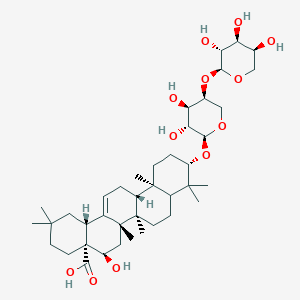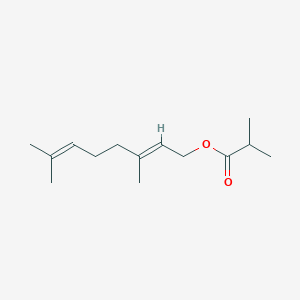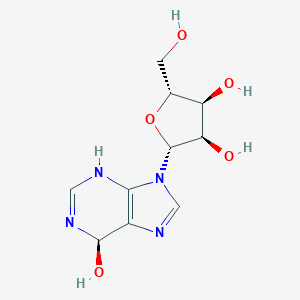
Benzyl N-ethoxycarbonyliminocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-ethoxycarbonyliminocarbamate (BNEI) is a small molecule that has been used in a variety of scientific research applications. BNEI has a wide range of biochemical and physiological effects, and is a popular choice for laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of Benzyl N-ethoxycarbonyliminocarbamate involves the reaction between benzyl isocyanate and N-ethoxycarbonyl-N'-phenylurea in the presence of a catalyst.
Starting Materials
Benzyl isocyanate, N-ethoxycarbonyl-N'-phenylurea
Reaction
Step 1: Dissolve N-ethoxycarbonyl-N'-phenylurea in a suitable solvent such as dichloromethane., Step 2: Add benzyl isocyanate to the reaction mixture and stir at room temperature for several hours., Step 3: Add a catalyst such as triethylamine to the reaction mixture and stir for additional hours., Step 4: Purify the resulting product by column chromatography using a suitable solvent system.
Scientific Research Applications
Benzyl N-ethoxycarbonyliminocarbamate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug delivery. It has been used as a probe for studying the effects of inhibitors on a variety of enzymes, including proteases, phosphatases, and kinases. It has also been used to study the effects of inhibitors on protein-protein interactions, such as those involved in signal transduction pathways. Benzyl N-ethoxycarbonyliminocarbamate has also been used as a drug delivery vehicle, allowing for the controlled release of drugs into the body.
Mechanism Of Action
Benzyl N-ethoxycarbonyliminocarbamate works by binding to the active site of enzymes and interfering with their activity. It also binds to proteins involved in protein-protein interactions and disrupts the interactions. In addition, Benzyl N-ethoxycarbonyliminocarbamate has been shown to form complexes with drugs, allowing for the controlled release of drugs into the body.
Biochemical And Physiological Effects
Benzyl N-ethoxycarbonyliminocarbamate has been shown to inhibit the activity of enzymes involved in signal transduction pathways. It has also been shown to disrupt protein-protein interactions, which can lead to changes in gene expression and cell signaling pathways. In addition, Benzyl N-ethoxycarbonyliminocarbamate has been shown to form complexes with drugs, allowing for the controlled release of drugs into the body.
Advantages And Limitations For Lab Experiments
Benzyl N-ethoxycarbonyliminocarbamate is a popular choice for laboratory experiments due to its relatively low cost and availability. It is also relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that Benzyl N-ethoxycarbonyliminocarbamate is a small molecule, and can be easily degraded by enzymes in the body.
Future Directions
Benzyl N-ethoxycarbonyliminocarbamate has a wide range of potential future applications. For example, it could be used to study the effects of inhibitors on signal transduction pathways and protein-protein interactions. It could also be used as a drug delivery vehicle, allowing for the controlled release of drugs into the body. In addition, Benzyl N-ethoxycarbonyliminocarbamate could be used to study the effects of inhibitors on enzyme activities, such as proteases, phosphatases, and kinases. Finally, Benzyl N-ethoxycarbonyliminocarbamate could be used to study the effects of inhibitors on gene expression and cellular signaling pathways.
properties
IUPAC Name |
benzyl N-ethoxycarbonyliminocarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJYLQGWZBDKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-ethoxycarbonyliminocarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)



